

Application Note & Protocol: Determination of Voriconazole MIC by Broth Microdilution

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Compound of Interest

Compound Name: Voriconazole

Cat. No.: B182144

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Abstract

This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of the triazole antifungal agent **voriconazole** against pathogenic yeasts and molds using the broth microdilution (BMD) method. Grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI), this guide details the underlying principles, step-by-step protocols, data interpretation, and quality control measures. It is intended for researchers, clinical scientists, and drug development professionals engaged in antifungal susceptibility testing.

Introduction: The Principle of Broth Microdilution for Antifungal Susceptibility Testing

The broth microdilution method is the gold-standard quantitative technique for determining the *in vitro* susceptibility of a fungus to an antifungal agent.[1] The core principle involves challenging a standardized fungal inoculum with serially diluted concentrations of the antifungal agent in a liquid growth medium within a 96-well microtiter plate.[2] Following a specified incubation period, the plates are examined for visible growth. The MIC is defined as the lowest concentration of the antifungal agent that substantially inhibits the growth of the organism.[1][2][3]

Voriconazole, a broad-spectrum triazole, functions by inhibiting the fungal cytochrome P450-dependent enzyme 14- α -lanosterol demethylase, which is critical for the synthesis of

ergosterol, an essential component of the fungal cell membrane.[4] This disruption leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth. Accurate MIC determination is crucial for guiding therapeutic choices, monitoring for the emergence of resistance, and in the research and development of new antifungal agents.[5] This protocol is primarily based on the CLSI M27-A3 and M38-A2 reference methods for yeasts and molds, respectively.[6][7][8]

Materials and Reagents

- **Voriconazole** powder (reagent grade)
- Dimethyl sulfoxide (DMSO)
- RPMI 1640 broth medium (with L-glutamine, without sodium bicarbonate)
- Morpholinepropanesulfonic acid (MOPS) buffer
- Glucose (Dextrose)
- Sterile distilled water
- Sterile 96-well, round-bottom microtiter plates
- Sterile reservoirs and multichannel pipettes
- Spectrophotometer or McFarland densitometer
- Fungal isolates (test and quality control strains)
- Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
- Sterile saline (0.85%) or phosphate-buffered saline (PBS)
- Humidified incubator (35°C)
- Plate reader (optional, for spectrophotometric reading)

Protocol Part 1: Preparation of Media and Voriconazole Stock Solutions

Preparation of RPMI 1640 Test Medium

The standard medium for antifungal susceptibility testing is RPMI 1640, buffered to a physiological pH to ensure consistent fungal growth.[\[9\]](#)[\[10\]](#)

- Prepare RPMI 1640 broth according to the manufacturer's instructions.
- Buffer the medium to pH 7.0 using 0.165 M MOPS buffer.[\[11\]](#)[\[12\]](#)
- For testing *Aspergillus* spp., supplementation with 2% glucose may enhance growth and simplify visual readings.[\[13\]](#)[\[14\]](#)
- Sterilize the final medium by filtration (0.22 µm filter) and store at 4°C.

Preparation of Voriconazole Stock and Working Solutions

Accurate preparation of the antifungal stock solution is critical for the integrity of the MIC results.

- Primary Stock Solution: **Voriconazole** is poorly soluble in water; therefore, DMSO is the recommended solvent.[\[9\]](#)[\[11\]](#)[\[13\]](#) Accurately weigh the **voriconazole** powder and dissolve it in 100% DMSO to create a high-concentration primary stock (e.g., 1600 µg/mL). The final concentration of DMSO in the test wells should not exceed 1% to avoid inhibiting fungal growth.
- Working Solution: Perform a serial dilution of the primary stock solution in the RPMI 1640 test medium to prepare the working solutions. These solutions should be prepared at twice the final desired concentration, as they will be diluted 1:1 with the fungal inoculum in the microtiter plate.[\[15\]](#) For a typical final concentration range of 0.008 to 16 µg/mL, the 2x working solutions will range from 0.016 to 32 µg/mL.[\[6\]](#)[\[9\]](#)

Protocol Part 2: The Broth Microdilution Assay

Workflow

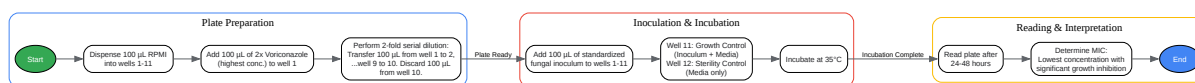
Inoculum Preparation

The density of the fungal inoculum must be carefully standardized to ensure reproducibility.

- Subculture the fungal isolate onto SDA or PDA and incubate at 35°C for 24-48 hours (for yeasts) or until adequate sporulation occurs (for molds).
- Harvest the colonies (yeasts) or conidia (molds) and suspend them in sterile saline.
- Adjust the suspension turbidity to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, transmittance of 75-77%) or a McFarland densitometer. This corresponds to approximately $1-5 \times 10^6$ CFU/mL for yeasts.
- Final Inoculum Dilution: Dilute the standardized suspension in RPMI 1640 medium to achieve the final target inoculum concentration in the wells.
 - For Yeasts (*Candida* spp.): The final inoculum should be $0.5-2.5 \times 10^3$ CFU/mL.[4][9]
 - For Molds (*Aspergillus* spp.): The final inoculum should be $0.4-5 \times 10^4$ CFU/mL.[8][16]

Microtiter Plate Preparation and Inoculation

The following workflow describes the process of setting up the 96-well plate for the MIC assay.



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Fig 1. Broth microdilution experimental workflow.

- Using a multichannel pipette, add 100 μ L of sterile RPMI 1640 medium to all wells of a 96-well microtiter plate, except for the first column if using pre-prepared 2x drug solutions. A more common manual method involves adding 100 μ L to wells 2 through 12.[\[15\]](#)
- Add 200 μ L of the highest 2x **voriconazole** working solution to the wells in column 1. Alternatively, add 100 μ L of medium to all wells, then add 100 μ L of the highest 2x drug concentration to column 1.[\[15\]](#)
- Perform a 1:1 serial dilution by transferring 100 μ L from column 1 to column 2. Mix thoroughly by pipetting up and down.
- Continue this serial dilution across the plate to column 10. After mixing column 10, discard 100 μ L.
- Column 11 will serve as the growth control (drug-free).
- Column 12 will serve as the sterility control (uninoculated medium).
- Add 100 μ L of the final standardized fungal inoculum to wells 1 through 11. This step dilutes the **voriconazole** to its final 1x concentration and achieves the target inoculum density.
- The final volume in each well (1-11) will be 200 μ L. Well 12 will contain 100 μ L of uninoculated medium.

Incubation

Incubate the plates in a humidified environment at 35°C.[\[4\]](#)[\[9\]](#)[\[17\]](#)

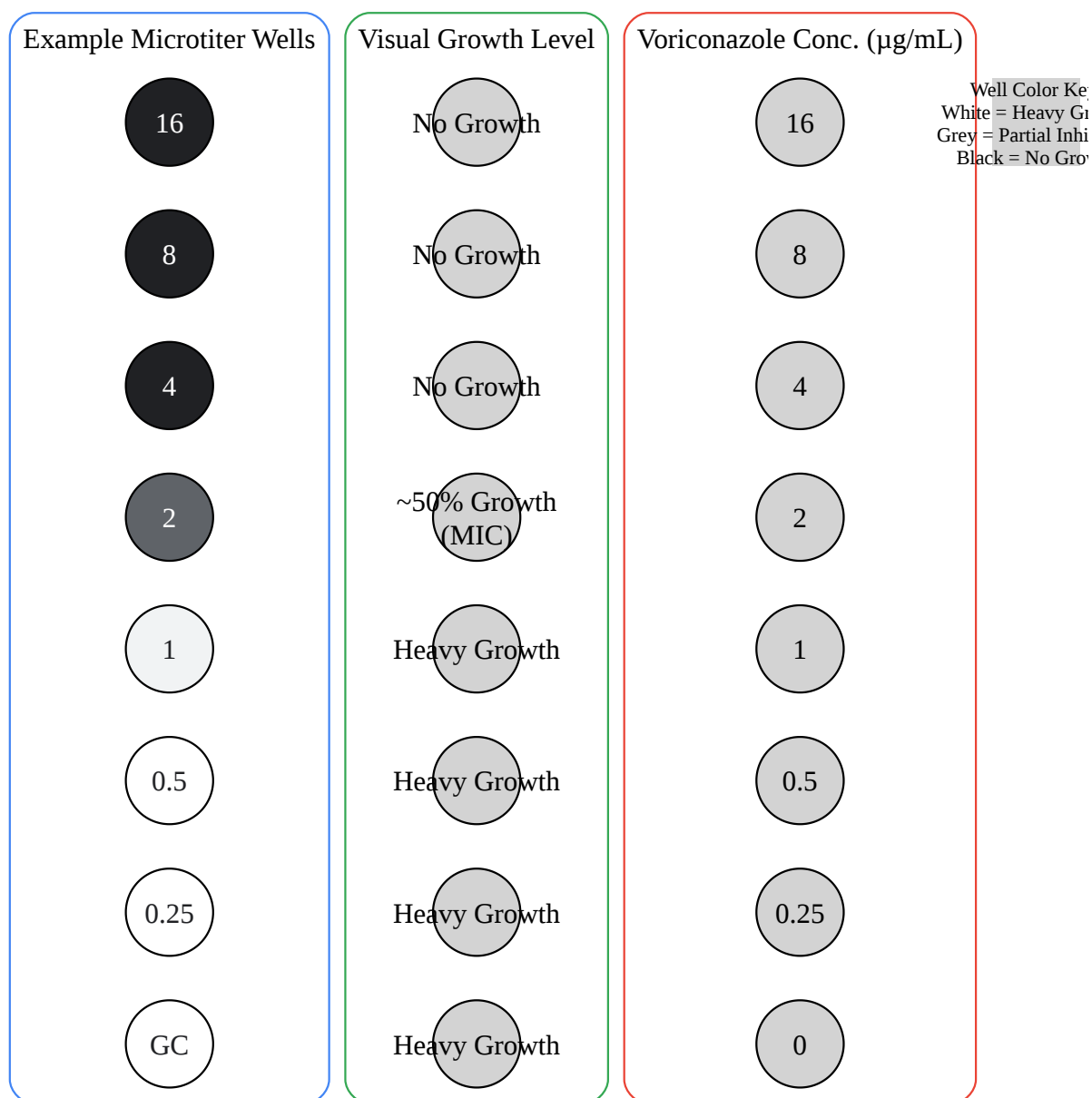
- For *Candida* spp.: Read plates after 24 and 48 hours. While 48-hour readings are the reference standard for **voriconazole** breakpoints, 24-hour readings can often provide a reliable preliminary result for common species.[\[6\]](#)[\[7\]](#)
- For *Aspergillus* spp.: Read plates after 48 hours.[\[10\]](#)[\[14\]](#)[\[17\]](#)

Protocol Part 3: Reading and Interpreting MICs

Visual Endpoint Determination

The MIC is determined by visual inspection of the wells.

- Use a reading mirror or a similar setup to view the bottom of the wells.
- The growth control well (column 11) must show adequate turbidity or a distinct cell pellet (≥ 2 mm button).^[3] The sterility control (column 12) must be clear.
- For azoles like **voriconazole**, the endpoint is not complete inhibition of growth. Instead, the MIC is the lowest drug concentration that produces a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.^{[4][9][10]} This is often recorded as an MIC-2 endpoint.



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Fig 2. Visual determination of the MIC endpoint.

Interpretive Criteria (Breakpoints)

The clinical significance of an MIC value is determined by comparing it to established clinical breakpoints (CBPs) or epidemiological cutoff values (ECVs). These values help categorize an isolate as Susceptible (S), Susceptible-Dose Dependent (SDD), Intermediate (I), or Resistant (R). Breakpoints are species-specific and can differ between standards organizations (e.g., CLSI and EUCAST).

Organism Group	CLSI MIC Breakpoint ($\mu\text{g/mL}$)[4][5][6]	EUCAST MIC Breakpoint ($\mu\text{g/mL}$)[18]
Candida spp.	S: ≤ 1 , SDD: 2, R: ≥ 4	S: ≤ 0.06 , R: > 0.25 (for C. albicans)
Aspergillus fumigatus	S: ≤ 1 , R: ≥ 2 (ECV-based)	S: ≤ 1 , R: > 1
Aspergillus terreus	ECV: $1 \mu\text{g/mL}$ [19]	S: ≤ 1 , R: > 1

Note: Breakpoints are subject to revision. Always consult the most current documents from CLSI (M27, M60, M38, M59) and EUCAST.[[18](#)][[20](#)]

Quality Control

Running quality control (QC) strains with known MIC ranges is mandatory for every batch of tests to validate the results.

- QC Strains: Use ATCC-certified QC strains as recommended by CLSI.
- Procedure: Test the QC strains using the exact same method as the clinical isolates.
- Validation: The resulting MIC for the QC strain must fall within the acceptable range published in the current CLSI M27/M60 or M38 documents. If the QC MIC is out of range, the results for the test isolates are considered invalid, and troubleshooting is required.[[3](#)]

QC Strain	Acceptable Voriconazole MIC Range (µg/mL)	Primary Use
Candida parapsilosis ATCC 22019	0.015 - 0.12	Yeast Testing [4] [17]
Candida krusei ATCC 6258	0.06 - 0.5	Yeast Testing [4] [17]
Aspergillus flavus ATCC 204304	0.12 - 0.5	Mold Testing [17]

Troubleshooting

Problem	Potential Cause	Corrective Action
No growth in control well	Inoculum viability issue; Inactive medium; Incorrect incubation.	Verify culture viability; Prepare fresh medium; Check incubator settings.
Growth in sterility well	Contamination of medium or plate.	Use aseptic technique; Use fresh, sterile reagents and materials.
QC MIC out of range (too high)	Inoculum too heavy; Voriconazole solution degraded or incorrect concentration.	Re-standardize inoculum; Prepare fresh voriconazole solutions. [3]
QC MIC out of range (too low)	Inoculum too light; Voriconazole solution too concentrated.	Re-standardize inoculum; Prepare fresh voriconazole solutions. [3]
Cloudy samples/Precipitate	The drug or sample itself is not fully soluble in the media.	Ensure complete dissolution of voriconazole in DMSO before preparing working solutions. Consider using a surfactant like Tween 80 at a low concentration (e.g., 0.1%) if sample turbidity is an issue, but validate that it does not affect fungal growth. [21]

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